N-Cbz-3-piperidinecarboxylic acid t-butyl ester

Overview

Description

- N-Cbz-3-piperidinecarboxylic acid t-butyl ester is a chemical compound with the following properties:

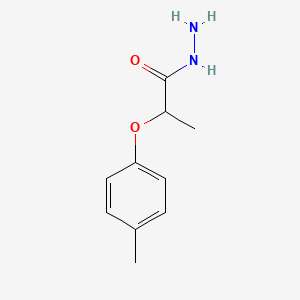

- Molecular Formula : C<sub>18</sub>H<sub>25</sub>NO<sub>4</sub>

- Molecular Weight : 319.4 g/mol

- IUPAC Name : 1-benzyl 3-tert-butyl 1,3-piperidinedicarboxylate

- InChI Code : 1S/C18H25NO4/c1-18(2,3)23-16(20)15-10-7-11-19(12-15)17(21)22-13-14-8-5-4-6-9-14/h4-6,8-9,15H,7,10-13H2,1-3H3

- InChI Key : YGTAGHPPCSNECI-UHFFFAOYSA-N

- Country of Origin : China (CN)

Synthesis Analysis

- The synthesis of N-Cbz-3-piperidinecarboxylic acid t-butyl ester involves the protection of the piperidine carboxylic acid with a carbobenzyloxy (Cbz) group and subsequent esterification with tert-butanol.

Molecular Structure Analysis

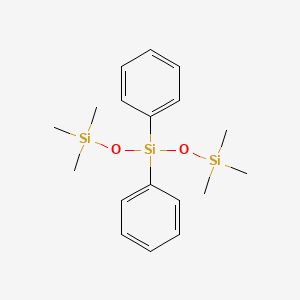

- The compound consists of a piperidine ring with a benzyl group and a tert-butyl ester attached.

Chemical Reactions Analysis

- N-Cbz-3-piperidinecarboxylic acid t-butyl ester can undergo transesterification reactions and other transformations.

Physical And Chemical Properties Analysis

- Unfortunately, specific physical and chemical properties are not readily available for this compound.

Scientific Research Applications

Asymmetric Synthesis

N-Cbz-3-piperidinecarboxylic acid t-butyl ester and its analogues are crucial in the asymmetric synthesis of piperidine derivatives. For example, asymmetric syntheses of trans-2,3-piperidinedicarboxylic acid and trans-3,4-piperidinedicarboxylic acid derivatives have been achieved using N-Cbz protected analogues. These compounds have been synthesized starting from basic amino acids like L-aspartic acid, utilizing methods such as tribenzylation and alkylation, leading to the key intermediates with high diastereomeric excess. These synthetic routes offer new pathways for the preparation of enantiomerically pure piperidine-based compounds, which are valuable in medicinal chemistry and drug development (Xue et al., 2002).

Continuous Flow Synthesis

N-Cbz-3-piperidinecarboxylic acid t-butyl ester is also instrumental in the development of continuous flow synthesis methods. A notable application is the one-step continuous flow synthesis of pyrrole-3-carboxylic acid derivatives from tert-butyl acetoacetates, amines, and 2-bromoketones. This method leverages the in situ hydrolysis of tert-butyl esters, showcasing the ester's role in streamlining synthetic processes for complex organic molecules (Herath & Cosford, 2010).

Biohydroxylations

Biohydroxylation processes have been enhanced using N-Cbz-3-piperidinecarboxylic acid t-butyl ester. The compound, when incubated with the fungus Beauveria bassiana, leads to regioselective hydroxylation, particularly yielding 4-hydroxylated products. This bioconversion process underscores the potential of N-Cbz-3-piperidinecarboxylic acid t-butyl ester in enzymatic reactions and biotransformations, paving the way for novel methodologies in organic synthesis and pharmaceutical development (Aitken et al., 1998).

Deprotection Studies

The compound finds use in the deprotection of tert-butyl carbamates, esters, and ethers. Studies using aqueous phosphoric acid have shown that N-Cbz-3-piperidinecarboxylic acid t-butyl ester can be effectively deprotected under mild and environmentally benign conditions. This research highlights the utility of the ester in selective deprotection strategies, which are crucial for the synthesis of complex organic molecules and drug intermediates (Li et al., 2006).

Safety And Hazards

- Safety information is limited, but standard precautions for handling organic compounds apply.

Future Directions

- Further research could explore novel synthetic routes, applications, and potential derivatives.

Please note that this analysis is based on available information, and additional experimental data would enhance our understanding of this compound. If you have any specific questions or need further details, feel free to ask! 😊

properties

IUPAC Name |

1-O-benzyl 3-O-tert-butyl piperidine-1,3-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO4/c1-18(2,3)23-16(20)15-10-7-11-19(12-15)17(21)22-13-14-8-5-4-6-9-14/h4-6,8-9,15H,7,10-13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGTAGHPPCSNECI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1CCCN(C1)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20404824 | |

| Record name | N-Cbz-3-piperidinecarboxylic acid t-butyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20404824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Cbz-3-piperidinecarboxylic acid t-butyl ester | |

CAS RN |

301180-04-1 | |

| Record name | N-Cbz-3-piperidinecarboxylic acid t-butyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20404824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazol-3-amine](/img/structure/B1608497.png)

![2-chloro-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)acetamide](/img/structure/B1608503.png)

![2-[6-(2-Formylphenoxy)hexoxy]benzaldehyde](/img/structure/B1608511.png)